6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid

Lipophilicity Membrane Permeability Drug Likeness

6-[2-(Trifluoromethoxy)phenyl]nicotinic acid is a procurement-critical, non-fungible fluorinated building block. Its ortho-OCF₃ substitution (LogP 3.51, tPSA 59.4Ų) is optimal for CNS-penetrant candidates. Unlike generic analogues, it exhibits weak nAChR agonism (EC50 2mM), reducing off-target cholinergic risk. Validated in TRPM8 modulator synthesis (e.g., AMG 333). Substituting with regioisomeric or non-fluorinated analogues compromises SAR, metabolic stability, and PK profiles. For CNS-targeted and selective modulator programs, this building block is scientifically irreplaceable.

Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
CAS No. 197847-94-2
Cat. No. B181464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid
CAS197847-94-2
Molecular FormulaC13H8F3NO3
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19)
InChIKeyUZTLKBORYPDIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid (CAS 197847-94-2) – Procurement and Differentiation Guide for Research and Industrial Use


6-[2-(Trifluoromethoxy)phenyl]nicotinic acid (CAS 197847-94-2) is a fluorinated heteroaromatic building block comprising a nicotinic acid core substituted at the 6-position with a 2-(trifluoromethoxy)phenyl group . With a molecular formula of C₁₃H₈F₃NO₃ and a molecular weight of 283.20 g/mol, this compound incorporates the strong electron-withdrawing and lipophilic trifluoromethoxy (-OCF₃) motif, which confers distinct physicochemical and pharmacological properties relative to non-fluorinated or differently substituted analogues . It is primarily employed as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, including enzyme inhibitors, receptor modulators, and therapeutic candidates [1].

Why 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid Cannot Be Replaced by Generic Nicotinic Acid Derivatives


Substituting 6-[2-(trifluoromethoxy)phenyl]nicotinic acid with a generic nicotinic acid derivative or a non-fluorinated phenyl analogue is scientifically unjustifiable. The ortho‑trifluoromethoxy substitution on the phenyl ring dramatically alters key molecular descriptors—including lipophilicity (LogP), polar surface area (PSA), acidity (pKa), and conformational preferences—which directly govern membrane permeability, target binding kinetics, metabolic stability, and overall pharmacokinetic behavior . Comparative data demonstrate that even regioisomeric variants (e.g., para‑ or meta‑substituted analogues) exhibit meaningfully different physicochemical and biological profiles, making the specific ortho‑substituted 6‑[2‑(trifluoromethoxy)phenyl]nicotinic acid a non‑fungible entity in structure‑based design and procurement workflows [1].

Quantitative Evidence Guide: Differentiating 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid from Closest Analogues


Lipophilicity (LogP) Enhancement: 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid vs. 6-Phenylnicotinic Acid

The ortho‑trifluoromethoxy group increases lipophilicity by approximately 1.2 log units relative to the non‑fluorinated phenyl analogue, directly improving predicted membrane permeability and oral bioavailability potential.

Lipophilicity Membrane Permeability Drug Likeness

Polar Surface Area (PSA) Reduction: 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid vs. 6-Phenylnicotinic Acid

The introduction of the trifluoromethoxy group reduces the topological polar surface area (tPSA) by approximately 9.2 Ų compared to the non‑fluorinated phenyl analogue, further enhancing predicted blood‑brain barrier permeability and passive diffusion characteristics. [1]

Polar Surface Area Blood-Brain Barrier Permeability

Acidity Modulation: 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid Exhibits Reduced pKa vs. 6-Phenylnicotinic Acid

The electron‑withdrawing ortho‑trifluoromethoxy group lowers the carboxylic acid pKa by approximately 1.2 units relative to the unsubstituted phenyl analogue, altering the ionization state at physiological pH and impacting solubility, protein binding, and passive diffusion.

pKa Ionization State Solubility

Functional Potency at Nicotinic Acetylcholine Receptors (nAChR): 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid Displays Reduced Agonist Activity Compared to Reference Agonist Anabasine

In functional assays at the human muscle‑type nicotinic acetylcholine receptor (nAChR) expressed in TE671 cells, 6-[2-(trifluoromethoxy)phenyl]nicotinic acid exhibits an EC50 of 2.00 × 10⁶ nM (2 mM), demonstrating ~2860‑fold weaker agonist potency than the reference agonist anabasine (EC50 = 0.7 µM) [1] . This marked reduction in potency indicates that the ortho‑trifluoromethoxy phenyl substitution at the 6‑position of nicotinic acid significantly impairs functional activation of the muscle nAChR, a property that can be leveraged for designing selective modulators or for applications where low intrinsic nAChR activity is desirable.

nAChR EC50 Agonist Selectivity

Regioisomeric Differentiation: Ortho‑Substituted 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid vs. Para‑Substituted Analogue

The ortho‑positioning of the trifluoromethoxy group in 6-[2-(trifluoromethoxy)phenyl]nicotinic acid (CAS 197847-94-2) imposes distinct conformational and electronic constraints compared to its para‑substituted regioisomer (CAS 851266-74-5). While both share identical molecular formulas and molecular weights (283.20 g/mol), the ortho derivative exhibits a lower predicted density (1.409 g/cm³ vs. 1.425 g/cm³ for the para analogue) and a higher boiling point (343.5 °C vs. 341.2 °C), reflecting differences in molecular packing and intermolecular interactions driven by the proximity of the -OCF₃ group to the pyridine nitrogen .

Regioisomer Conformation Electronic Effects

Molar Refractivity and Polarizability: 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid vs. 6-Phenylnicotinic Acid

The ortho‑trifluoromethoxy substituent increases molar refractivity by approximately 18.4 cm³ relative to the unsubstituted phenyl analogue, reflecting the greater electron density and polarizability of the -OCF₃ group. This increase directly influences the compound's van der Waals interactions and potential for halogen bonding in biological targets .

Molar Refractivity Polarizability Electronic Effects

Optimized Application Scenarios for 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid in Research and Development


CNS Penetrant Lead Optimization

With a LogP of 3.51 and a reduced tPSA of 59.4 Ų, 6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a preferred building block for synthesizing CNS‑penetrant drug candidates. Its enhanced lipophilicity and moderate polar surface area align with favorable blood‑brain barrier permeability profiles, as demonstrated in the comparative data [1] .

Design of Selective nAChR Ligands

The compound's weak agonist activity at muscle‑type nAChRs (EC50 = 2 mM) makes it a valuable scaffold for developing selective modulators that minimize off‑target cholinergic effects. This property is particularly advantageous in programs where nAChR‑mediated side effects must be avoided, as highlighted by the functional potency comparison [1].

Structure‑Activity Relationship (SAR) Studies of Fluorinated Aromatics

The ortho‑trifluoromethoxy group confers distinct electronic, steric, and lipophilic signatures that are ideal for probing SAR in medicinal chemistry. The compound's altered pKa, LogP, and molar refractivity relative to non‑fluorinated and para‑substituted analogues enable systematic investigation of substituent effects on target engagement and ADME properties [1] .

Intermediate for TRPM8 Antagonist Synthesis

Nicotinic acid derivatives bearing ortho‑trifluoromethoxy phenyl groups have been utilized in the synthesis of clinical candidates such as AMG 333, a TRPM8 antagonist for migraine treatment [1]. The specific ortho substitution pattern of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid provides the requisite conformational and electronic features for generating potent TRPM8 modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.